Diphenhydramine-D3 Hydrochloride

Catalog No.
S14399619
CAS No.
M.F
C17H22ClNO
M. Wt
294.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diphenhydramine-D3 Hydrochloride

Product Name

Diphenhydramine-D3 Hydrochloride

IUPAC Name

2-benzhydryloxy-N-methyl-N-(trideuteriomethyl)ethanamine;hydrochloride

Molecular Formula

C17H22ClNO

Molecular Weight

294.8 g/mol

InChI

InChI=1S/C17H21NO.ClH/c1-18(2)13-14-19-17(15-9-5-3-6-10-15)16-11-7-4-8-12-16;/h3-12,17H,13-14H2,1-2H3;1H/i1D3;

InChI Key

PCHPORCSPXIHLZ-NIIDSAIPSA-N

Canonical SMILES

CN(C)CCOC(C1=CC=CC=C1)C2=CC=CC=C2.Cl

Isomeric SMILES

[2H]C([2H])([2H])N(C)CCOC(C1=CC=CC=C1)C2=CC=CC=C2.Cl

Diphenhydramine-D3 Hydrochloride is a deuterated form of diphenhydramine, a well-known first-generation antihistamine primarily used to alleviate symptoms of allergies, such as sneezing, runny nose, and itching. This compound is characterized by its molecular formula C17H22ClD3NC_{17}H_{22}ClD_3N and a molecular weight of approximately 294.83 g/mol. The presence of deuterium isotopes in the structure enhances its stability and can alter its pharmacokinetic properties compared to the non-deuterated version. Diphenhydramine acts as a selective antagonist of the histamine H1 receptor, which plays a crucial role in mediating allergic reactions and other physiological responses.

, including:

  • N-Demethylation: This is the primary metabolic pathway where diphenhydramine is converted into N-desmethyldiphenhydramine through cytochrome P450 enzymes (CYP2D6, CYP1A2, CYP2C9, CYP2C19) .
  • Oxidation: The N-desmethyl metabolite can be further oxidized to form diphenylmethoxyacetic acid .
  • Conjugation: Metabolites are conjugated with glycine and glutamine for excretion .

The hydrochloride salt form of diphenhydramine is soluble in water and forms acidic solutions, which can participate in various acid-base reactions .

Diphenhydramine exhibits multiple biological activities:

  • Histamine H1 Receptor Antagonism: It reduces allergy symptoms by blocking histamine's action at H1 receptors, leading to decreased vascular permeability and smooth muscle contraction .
  • Anticholinergic Effects: It has antimuscarinic properties that contribute to its sedative effects and can be beneficial in treating motion sickness and as an antiparkinsonian agent .
  • Local Anesthetic Properties: Diphenhydramine can block sodium channels, providing local anesthetic effects .

The drug's oral bioavailability ranges from 40% to 60%, with peak plasma concentrations occurring within 2 to 3 hours post-administration .

The synthesis of diphenhydramine typically involves several steps:

  • Formation of the Diphenylmethoxy Group: This is achieved by reacting benzhydrol with dimethylaminoethyl chloride.
  • Hydrochloride Salt Formation: The resulting base can be converted into its hydrochloride salt form by treatment with hydrochloric acid.
  • Deuteration: In the case of diphenhydramine-D3 Hydrochloride, deuterated reagents are used during synthesis to replace specific hydrogen atoms with deuterium.

These methods ensure that the final product retains the desired pharmacological properties while enhancing stability and metabolic profile due to deuteration.

Diphenhydramine-D3 Hydrochloride has various applications:

  • Pharmacological Research: Its unique isotopic labeling allows researchers to study drug metabolism and kinetics more accurately.
  • Clinical Use: Similar to its parent compound, it is utilized in treating allergic reactions, motion sickness, and as a sleep aid due to its sedative properties.
  • Analytical Chemistry: The compound serves as a standard in mass spectrometry for quantifying drug levels in biological samples.

Interaction studies have shown that diphenhydramine can interact with various drugs and biological systems:

  • Cytochrome P450 Enzyme Interaction: Diphenhydramine's metabolism can be influenced by other drugs that inhibit or induce cytochrome P450 enzymes, affecting its efficacy and safety profile .
  • Drug-Drug Interactions: Co-administration with other central nervous system depressants may enhance sedative effects, leading to increased risk of adverse reactions.

Several compounds share structural or functional similarities with diphenhydramine. Below is a comparison highlighting their uniqueness:

Compound NameStructure TypePrimary UseUnique Features
OrphenadrineAnticholinergicMuscle relaxantStronger anticholinergic properties
NefopamAnalgesicPain reliefNon-opioid analgesic with different mechanism of action
DoxylamineAntihistamineAllergy reliefAlso used as a sleep aid; structurally similar
PromethazineAntihistamineAllergy relief; antiemeticHas additional antiemetic properties
CetirizineSecond-generation antihistamineAllergy reliefLess sedative effect compared to first-generation antihistamines

Diphenhydramine-D3 Hydrochloride stands out due to its deuterated structure, which provides advantages in pharmacokinetic studies while retaining the therapeutic benefits associated with traditional diphenhydramine.

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

294.1578223 g/mol

Monoisotopic Mass

294.1578223 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-10-2024

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